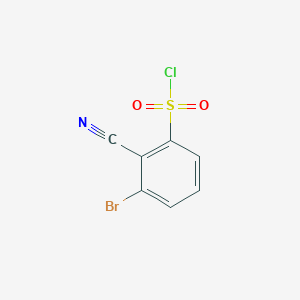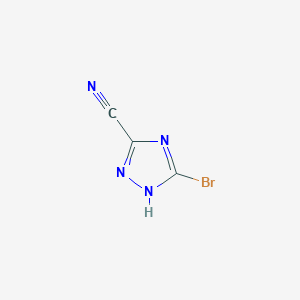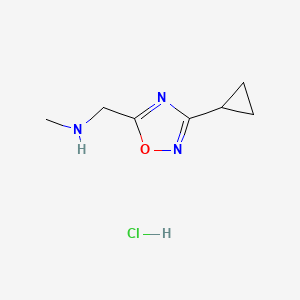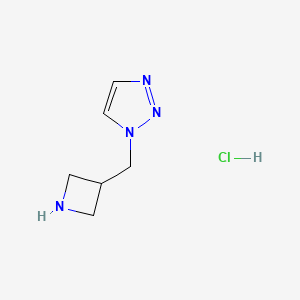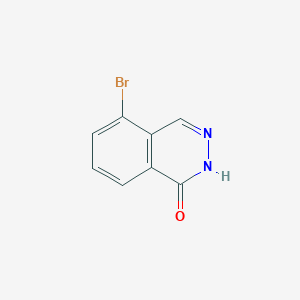
5-Brom-2H-phthalazin-1-on
Übersicht
Beschreibung
5-bromo-2H-phthalazin-1-one is a diazaheterobicycle found in a wide variety of synthetic molecules relevant to several branches of chemistry, including medicinal chemistry . It is a part of an interesting group of pharmacologically active heterocycles .
Synthesis Analysis
Amino- and polyaminophthalazinones were synthesized by the palladium‐catalyzed amination (alkyl- and arylamines, polyamines) of 4-bromophthalazinones in good yields . The synthetic route towards the aminophthalazinones involves the direct bromination of phthalazin-1(2H)-one with potassium tribromide .Molecular Structure Analysis
The molecular structure of 5-bromo-2H-phthalazin-1-one is complex and involves the participation of nitrogen atoms in the complexation of the metal ion . The structure of biologically active phthalazine derivatives can be found in many commercial drugs .Chemical Reactions Analysis
The chemical reactions involving 5-bromo-2H-phthalazin-1-one are complex and involve the use of palladium-catalyzed amination . The reaction of 4-bromo-2-methylphthalazin-1(2H)-one with morpholine has been investigated .Wissenschaftliche Forschungsanwendungen
Entwicklung von Antitumormitteln
5-Brom-2H-phthalazin-1-on: wurde als Grundstruktur für die Entwicklung neuer Antitumormittel untersucht. Forscher haben Derivate mit einer Dithiocarbamateinheit synthetisiert, die eine potenzielle antiproliferative Wirkung gegen verschiedene humane Krebszelllinien zeigten . Diese Verbindungen wurden auf ihre Aktivität und Selektivität hin untersucht, wobei einige vielversprechende Ergebnisse bei der Hemmung des Wachstums von Krebszellen zeigten.
Arzneimittelentwicklung und -synthese
Der Phthalazin-1(2H)-on-Kern gilt aufgrund seines breiten Spektrums an pharmakologischen Aktivitäten als privilegierte Struktur in der Arzneimittelentwicklung . Er dient als Baustein für die Synthese von Verbindungen mit erwarteten Antitumor-, Antihypertensiv- und Entzündungshemmenden Eigenschaften, unter anderem .
Enzymhemmungstudien
Phthalazinonderivate wurden auf ihre Fähigkeit untersucht, Schlüsselenzyme zu hemmen, die am Zellzyklus und an der Zellproliferation beteiligt sind, wie z. B. p38-Mitogen-aktivierte Proteinkinase (MAPK) und Topoisomerase II . Diese Studien sind entscheidend, um die Wirkmechanismen potenzieller Therapeutika zu verstehen.
Molekular-Docking und Induktion der Apoptose
Einige synthetisierte Phthalazinonderivate wurden molekularen Docking-Studien unterzogen, um ihre Bindungsaffinität zu bestimmten Proteinen zu prognostizieren, die an der Krebsentwicklung beteiligt sind . Darüber hinaus wurden diese Verbindungen auf ihre Fähigkeit untersucht, die Apoptose durch EGFR-Hemmung zu induzieren, was Einblicke in ihr Potenzial als gezielte Antikrebstherapien liefert.
Vorhersage der pharmakokinetischen Eigenschaften und Toxizität
Die arzneimittelähnlichen Eigenschaften und Toxizitätseigenschaften neuartiger Phthalazinonderivate wurden mithilfe von Computational Tools wie Swiss-ADME- und ProTox-Webservern vorhergesagt . Diese Anwendung ist für die frühzeitige Medikamentenentwicklung von entscheidender Bedeutung, um das Sicherheitsprofil neuer Verbindungen zu beurteilen.
Industrielle Anwendungen
Obwohl this compound nicht direkt mit wissenschaftlicher Forschung zusammenhängt, ist es als chemischer Baustein für industrielle Anwendungen käuflich zu erwerben, was auf seine Nützlichkeit in verschiedenen chemischen Synthesenprozessen hinweist .
Zukünftige Richtungen
The versatility of the phthalazinone core in drug discovery has promoted the search for new synthetic methods to get access to differently substituted and functionalized derivatives . This suggests that future research may focus on developing new synthetic methods and exploring the potential of 5-bromo-2H-phthalazin-1-one in drug discovery.
Wirkmechanismus
Target of Action
5-Bromo-2H-Phthalazin-1-One, also known as 5-Bromophthalazin-1(2H)-One, has been found to interact with several targets. It has been shown to have significant anti-proliferative activity against human epithelial cell lines . The compound has been identified as a potent inhibitor of BRD4 , a protein that plays a crucial role in the progression of the cell cycle and apoptosis . It also interacts with p38 mitogen-activated protein kinase (MAPK) and topoisomerase II , enzymes involved in cell cycle and cellular proliferation .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits BRD4, which results in the modulation of the expression of crucial genes involved in cell cycle progression and apoptosis . The compound’s interaction with p38 MAPK and topoisomerase II also affects their function, thereby influencing cell cycle and cellular proliferation .
Biochemical Pathways
The compound affects several biochemical pathways. Its inhibition of BRD4 can lead to changes in the cell cycle and apoptosis pathways . Furthermore, its interaction with p38 MAPK and topoisomerase II can affect pathways related to cell cycle and cellular proliferation .
Pharmacokinetics
The optimization of pharmacokinetic properties is a crucial step in the development of drug candidates .
Result of Action
The compound’s action results in significant anti-proliferative activity against human epithelial cell lines . It modulates the expression of crucial genes involved in cell cycle progression and apoptosis . It also inhibits key enzymes involved in cell cycle and cellular proliferation .
Eigenschaften
IUPAC Name |
5-bromo-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-1-2-5-6(7)4-10-11-8(5)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAACMNYIMGXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NNC2=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433204-06-8 | |
| Record name | 5-bromo-1,2-dihydrophthalazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


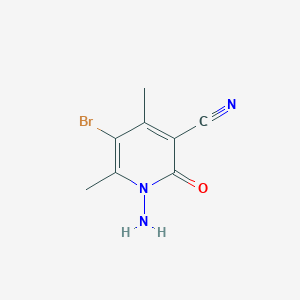
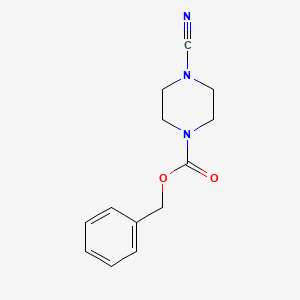


![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1380885.png)

